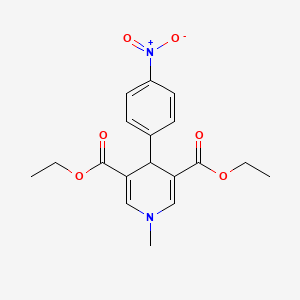![molecular formula C20H17N3O4S2 B3530393 N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-1-naphthamide](/img/structure/B3530393.png)
N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-1-naphthamide
Vue d'ensemble
Description
N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-1-naphthamide, commonly known as NAS-21, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NAS-21 is a synthetic molecule that has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of NAS-21 involves the inhibition of the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in various cancer cells and is involved in tumor growth and metastasis. NAS-21 binds to the active site of CAIX and inhibits its activity, leading to a decrease in the production of pro-inflammatory cytokines and chemokines, as well as a decrease in the proliferation of cancer cells.
Biochemical and Physiological Effects:
NAS-21 has been shown to have various biochemical and physiological effects, including the inhibition of CAIX activity, the inhibition of pro-inflammatory cytokine and chemokine production, and the inhibition of cancer cell proliferation. Additionally, NAS-21 has been shown to have a low toxicity profile, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of NAS-21 is its low toxicity profile, which makes it a potential candidate for cancer therapy. Additionally, NAS-21 is relatively easy to synthesize using various methods, making it readily available for scientific research. However, one of the limitations of NAS-21 is its limited solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for the research on NAS-21, including the development of derivatives with improved solubility and potency, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanism of action in more detail. Additionally, the use of NAS-21 in combination with other anti-cancer agents may provide synergistic effects and improve its therapeutic efficacy.
Applications De Recherche Scientifique
NAS-21 has been extensively studied for its potential therapeutic applications, including its use as an anti-inflammatory and anti-tumor agent. NAS-21 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, NAS-21 has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S2/c1-13(24)23-29(26,27)16-11-9-15(10-12-16)21-20(28)22-19(25)18-8-4-6-14-5-2-3-7-17(14)18/h2-12H,1H3,(H,23,24)(H2,21,22,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIKGWIYUGPDOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({5-[3-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,6-diethylphenyl)acetamide](/img/structure/B3530311.png)
![4-(2-oxo-2H-chromen-3-yl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B3530321.png)
![N-[4-(5-{[2-(9H-fluoren-2-yl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B3530322.png)
![7-methoxy-1-[3-(4-methoxyphenyl)acryloyl]-2,2,4-trimethyl-1,2-dihydroquinoline](/img/structure/B3530338.png)

![dimethyl 5-[({[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}amino)carbonyl]isophthalate](/img/structure/B3530370.png)
![ethyl 2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4,6-dimethylnicotinate](/img/structure/B3530373.png)

![N-(4-{5-[(2-anilino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)-2-methylbenzamide](/img/structure/B3530386.png)
![N-(4-acetylphenyl)-2-[(8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B3530394.png)


![methyl 2-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B3530412.png)
